molecular formula C9H12N2O3S B1384189 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid CAS No. 433253-10-2

2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid

Cat. No.: B1384189
CAS No.: 433253-10-2
M. Wt: 228.27 g/mol
InChI Key: AQZIIFZIPSTRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids. This particular compound features a thioether linkage and a butanoic acid moiety, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering its activity based on the acidity or alkalinity of its environment.

Result of Action

The compound’s self-assembling behavior allows it to form aggregates that can transform between nanowires and nanosheets by changing the pH . These aggregates can be used as templates for silver nanofibers or silver nanosheets , suggesting potential applications in nanotechnology.

Action Environment

The action of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is influenced by environmental factors, particularly pH. Its self-assembling behavior and resulting structural transformations are pH-responsive , indicating that the acidity or alkalinity of its environment can significantly impact its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with a butanoic acid derivative. One common method includes the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often require a controlled pH environment to facilitate the self-assembly of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as reversible addition–fragmentation chain transfer (RAFT) polymerization have been employed to produce related compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid can undergo

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIIFZIPSTRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387809
Record name 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433253-10-2
Record name 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Reactant of Route 2
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Reactant of Route 3
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Reactant of Route 4
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Reactant of Route 5
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Reactant of Route 6
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.